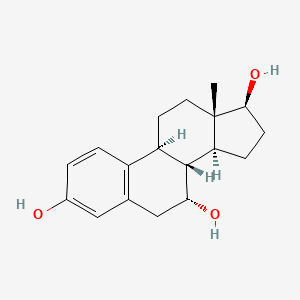

7alpha-Hydroxyestradiol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

3398-11-6 |

|---|---|

Fórmula molecular |

C18H24O3 |

Peso molecular |

288.4 g/mol |

Nombre IUPAC |

(7R,8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,7,17-triol |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-3-2-11(19)8-10(12)9-15(20)17(13)14(18)4-5-16(18)21/h2-3,8,13-17,19-21H,4-7,9H2,1H3/t13-,14+,15-,16+,17-,18+/m1/s1 |

Clave InChI |

CQPNIWHVQNCXHA-HTPGKPQGSA-N |

SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)O |

SMILES canónico |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)O |

Otros números CAS |

3398-11-6 |

Sinónimos |

estra-1,3,5(10)-triene-3,7,17-triol |

Origen del producto |

United States |

Biosynthesis and Enzymology of 7alpha Hydroxyestradiol

Conjugation Pathways: Glucuronidation and Sulfation

Conjugation is a primary route for the metabolism of hydroxylated estrogens, rendering them more water-soluble for elimination. google.com This involves the attachment of a hydrophilic molecule, such as glucuronic acid or a sulfate (B86663) group, to one of the hydroxyl groups on the steroid.

Sulfation: The sulfation of estrogens is a well-documented metabolic pathway catalyzed by sulfotransferase (SULT) enzymes. researchgate.netgeneticlifehacks.com Specifically, the isoform SULT1E1, also known as estrogen sulfotransferase, is a key enzyme that catalyzes the sulfation and subsequent inactivation of estrogens. researchgate.netnih.gov The reaction involves the transfer of a sulfonate group from the co-factor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to the estrogen molecule. xenotech.com Research has described the chemical synthesis of 7alpha- and 7beta-hydroxyestradiol 17-sulfates as potential metabolites, indicating that the 17β-hydroxyl group of 7α-OH-E2 is a target for sulfation. geneticlifehacks.com

Glucuronidation: This process involves the enzyme family of UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate. criver.commdpi.com While the glucuronidation of parent estrogens and catechol estrogens by various UGT isoforms (including UGT1A1, UGT1A3, UGT1A9, and UGT2B7) is well-characterized, direct studies specifying the UGT enzymes responsible for 7α-OH-E2 conjugation are less common. nih.govnih.gov However, given that UGT enzymes are known to conjugate a wide range of steroid hormones at available hydroxyl groups, it is a highly probable metabolic pathway for 7α-OH-E2. criver.comresearchgate.net For example, UGT2B7 is noted for its broad specificity for estrogens, including estriol (B74026) and catechol estrogens. nih.gov

Oxidative Metabolism and Further Hydroxylated Products

In addition to conjugation, 7α-Hydroxyestradiol can be a substrate for further oxidative metabolism. The primary oxidative pathway involves the conversion of the 7α-hydroxyl group to a keto group, forming the metabolite 7-keto-estradiol. google.com

This transformation is catalyzed by a dehydrogenase enzyme. Research on the related neurosteroid DHEA has shown that 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) efficiently catalyzes the interconversion of 7α-hydroxy-DHEA and 7-keto-DHEA. plos.orgnih.gov This enzyme, which is present in key metabolic tissues like the liver and adipose tissue, functions in a reversible manner. plos.orgmdpi.com In the presence of the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH) in intact cells, 11β-HSD1 predominantly functions as a reductase, converting 7-keto steroids to their 7β-hydroxy forms. plos.org However, it also catalyzes the oxidation of 7α-hydroxy steroids to the 7-keto intermediate. plos.org It is therefore the likely enzyme responsible for the oxidation of 7α-Hydroxyestradiol to 7-keto-estradiol.

Enzyme Systems Involved in Secondary Metabolism (e.g., Catechol-O-methyltransferase)

Secondary metabolism further modifies the products of phase I reactions. The enzyme Catechol-O-methyltransferase (COMT) is a key phase II enzyme in estrogen metabolism. wikipedia.org However, its activity is specific to catecholamines and catecholestrogens—compounds that possess two hydroxyl groups on adjacent carbons of an aromatic ring. nih.gov Examples include 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129). Since 7α-Hydroxyestradiol has its hydroxyl group on the non-aromatic B-ring, it is not a catechol and therefore not a substrate for COMT.

The principal enzyme systems involved in the secondary metabolism of 7α-Hydroxyestradiol are the conjugation enzymes discussed previously.

Sulfotransferases (SULTs): Primarily SULT1E1, which inactivates estrogens via sulfation. researchgate.netresearchgate.net

UDP-glucuronosyltransferases (UGTs): Various isoforms that inactivate steroids via glucuronidation. mdpi.comnih.gov

These conjugation reactions represent the main secondary metabolic pathways for deactivating and preparing 7α-Hydroxyestradiol for excretion.

Molecular Mechanisms and Receptor Interactions of 7alpha Hydroxyestradiol

Estrogen Receptor (ER) Binding Dynamics and Specificity

The classical mechanism of estrogen action is mediated by nuclear estrogen receptors, ERα and ERβ, which function as ligand-activated transcription factors. frontiersin.orgimrpress.com The binding of a ligand like 7alpha-Hydroxyestradiol to these receptors is a critical first step that dictates the downstream biological response. This interaction is characterized by the ligand's binding affinity, the kinetics of its association and dissociation, and the conformational changes it induces in the receptor.

The affinity of a ligand for its receptor is a key determinant of its potency. This is often measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). While direct binding data for this compound is not extensively detailed in the available literature, studies on structurally related compounds provide significant insights.

Research has shown that substitutions at the C-7α position of the estradiol (B170435) molecule can be well-tolerated, often retaining significant binding affinity for both ERα and ERβ. nih.gov For instance, a synthesized biotinylated derivative of 17β-estradiol featuring a long side-chain at the 7α-position demonstrated notable binding to both human ER subtypes. nih.gov This suggests that the 7α-position is amenable to modification without abolishing receptor interaction.

In a competitive radiometric binding assay, the IC50 values for a 7α-substituted estradiol analog were determined against recombinant human ERα and ERβ. nih.gov The results indicated comparable, though slightly lower, affinity for both receptor subtypes compared to other known ER ligands, underscoring that 7α-substitution maintains high-affinity binding.

Table 1: Comparative Binding Affinities of an Exemplary 7α-Substituted Estradiol Analog

| Compound | Target Receptor | IC50 (nM) |

| 7α-(7-aminoheptyl)-estradiol Derivative | ERα | 90 |

| 7α-(7-aminoheptyl)-estradiol Derivative | ERβ | 100 |

| ICI-182,780 (Fulvestrant) | ERα | 25.1 |

| Raloxifene (RAL) | ERα | 22.4 |

| Data derived from in vitro competitive binding assays against recombinant human estrogen receptors. nih.gov |

The kinetics of this interaction, specifically the rate at which the ligand-receptor complex dissociates, also plays a crucial role in the duration and nature of the signaling response. For example, the decreased dissociation rate of the 4-hydroxyestradiol (B23129) receptor complex is thought to be due to the formation of a stable chain of hydrogen bonds within the receptor's binding site. nih.gov While specific dissociation kinetics for this compound have not been detailed, it is plausible that the 7α-hydroxyl group influences the stability of the ligand-receptor complex, thereby modulating the duration of its activity. nih.govosti.gov

Upon ligand binding, the estrogen receptor undergoes a conformational change that facilitates its interaction with a suite of coregulatory proteins, which are essential for modulating gene transcription. explorationpub.com These proteins are broadly classified as coactivators (e.g., members of the steroid receptor coactivator (SRC) family, p300) which enhance transcription, and corepressors which inhibit it. frontiersin.orgexplorationpub.com

The specific shape adopted by the ligand-bound receptor determines which coregulators are recruited. nih.gov Structurally diverse ligands can induce distinct receptor conformations, leading to the differential recruitment of coregulatory proteins and, consequently, tissue-specific and gene-specific effects. nih.govnih.gov For example, studies with the phytoestrogen resveratrol (B1683913) have shown that it promotes the recruitment of SRC2 and ERα itself, but less SRC3 compared to estradiol, leading to a pathway-selective response that is anti-inflammatory but not proliferative. elifesciences.org Similarly, xenoestrogens like bisphenol-A (BPA) and genistein (B1671435) exhibit unique coregulator recruitment profiles compared to 17β-estradiol. nih.gov

While direct experimental data on the specific coregulator proteins recruited by the ER-7alpha-Hydroxyestradiol complex is limited, the established principle of differential recruitment suggests that the 7α-hydroxyl group would influence the receptor's conformation. nih.govelifesciences.org This would likely lead to a unique profile of coactivator and corepressor binding compared to estradiol or other metabolites, providing a molecular basis for potentially distinct biological activities. The recruitment of these coregulator complexes is a pivotal step in initiating changes in chromatin structure and activating the transcriptional machinery. explorationpub.com

The functional outcome of ER binding—whether it results in activation (agonism) or inhibition (antagonism) of the receptor—is critically dependent on the ligand's structure. The 7α-position of the steroid nucleus is a key site for modification that can drastically alter a compound's activity profile.

For example, the drug fulvestrant, which has a long, bulky side chain at the 7α-position, acts as a pure ER antagonist and promotes the degradation of the receptor. nih.gov Conversely, other modifications at this position can result in agonistic activity. A study on a 7α-alkynyl estradiol derivative found that it behaved as a weak estrogen, exerting a mitogenic effect at high concentrations. This indicates that the rigidity and nature of the 7α-substituent are crucial in determining the functional response.

Given that the hydroxyl group of this compound is a relatively small substitution, it is plausible that it retains agonistic properties, potentially acting as a full or partial agonist at ERα and ERβ. However, without specific functional assays, its precise classification as an agonist, antagonist, or selective estrogen receptor modulator (SERM) remains to be definitively established. The balance of agonistic and antagonistic activities is what defines the therapeutic potential and physiological role of any estrogenic compound. nih.gov

Non-Genomic Signaling Pathways Mediated by this compound

In addition to the classical genomic pathway that involves nuclear receptors and gene transcription, estrogens can elicit rapid biological responses through non-genomic signaling. nih.govcancerbiomed.org These effects are initiated within seconds to minutes and are mediated by estrogen receptors located at the cell membrane or within the cytoplasm. nih.gov

A subpopulation of classical estrogen receptors, ERα and ERβ, is localized to the plasma membrane (mERs). nih.govnih.gov Furthermore, a distinct G protein-coupled receptor, known as GPER (GPR30), also functions as a membrane estrogen receptor. nih.govnih.gov These receptors are responsible for initiating rapid, non-genomic signaling cascades. cancerbiomed.org

Evidence suggests that 7α-substituted estrogens can interact with these membrane receptors. Fulvestrant, a 7α-substituted derivative, is known to function as a GPER agonist. nih.gov In contrast, the catecholestrogen 2-hydroxyestradiol (B1664083) can act as a GPER antagonist. oup.com These findings demonstrate that the GPER binding pocket can accommodate various estrogenic structures and that substitutions, including at the 7α-position, can determine whether the ligand acts as an agonist or antagonist at this receptor. nih.govoup.com

Based on this, it is highly probable that this compound also interacts with one or more types of mERs. Such an interaction would be the initiating event for the rapid, non-genomic signaling effects of this metabolite.

The activation of mERs and GPER by an estrogenic ligand triggers a variety of intracellular signaling pathways. cancerbiomed.orgnih.gov These cascades are crucial for mediating the rapid effects of estrogens on cellular function.

MAPK Pathway: Activation of membrane ERs often leads to the rapid stimulation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This involves the scaffold protein MNAR/PELP-1, which facilitates the interaction between mER and the kinase c-Src, leading to downstream MAPK activation. nih.gov This pathway is linked to cell proliferation and survival. mdpi.com

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another key target of non-genomic estrogen signaling. nih.gov Ligand-activated mERs can directly interact with and activate the p85 subunit of PI3K, leading to the phosphorylation and activation of Akt. mdpi.comfrontiersin.org This pathway is central to promoting cell survival by inhibiting apoptosis. frontiersin.org

cAMP-PKA Pathway: GPER activation is strongly linked to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, thereby bridging rapid membrane signaling with changes in gene expression. nih.govijbs.com

Table 2: Overview of Non-Genomic Estrogen Signaling Pathways

| Receptor | Key Interacting Proteins | Activated Pathway | Primary Downstream Effectors |

| mERα / mERβ | c-Src, PI3K (p85) | MAPK/ERK | Proliferation, Survival |

| mERα / mERβ | PI3K (p85) | PI3K/Akt | Survival, Inhibition of Apoptosis |

| GPER | Gαs, Adenylyl Cyclase | cAMP-PKA | Gene transcription via CREB |

| This table summarizes the general mechanisms by which membrane-initiated estrogen signaling occurs. nih.govnih.govmdpi.comnih.gov |

Modulation of Ion Channel Activity and Second Messenger Production

The rapid, non-genomic actions of estrogens are often mediated through the modulation of ion channel activity and the production of intracellular second messengers. These effects are typically initiated by a subpopulation of estrogen receptors (ERs) located at the plasma membrane. The activation of these membrane ERs can trigger swift cellular responses by coupling to G-protein signaling cascades.

G-protein-coupled receptors (GPCRs) can influence ion channels through two primary pathways: an indirect route involving second messengers that lead to channel phosphorylation, and a direct, membrane-delimited pathway where G-protein subunits bind directly to the channel. This modulation can alter the channel's voltage dependence, gating speed, and probability of opening, thereby changing the cell's electrical excitability and computational state.

While it is well-established that the primary estrogen, 17β-estradiol, can modulate a variety of ion channels—including Ca2+, K+, and Na+ channels—and stimulate second messenger systems like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), specific research delineating the direct effects of this compound on these pathways is not extensively documented. The capacity of this compound to bind membrane ERs and initiate these rapid signaling events remains an area for further investigation.

Table 1: General Mechanisms of Estrogen-Mediated Ion Channel Modulation

| Mechanism | Description | Potential Outcome |

| G-Protein Coupling | Membrane ER activation triggers G-protein signaling cascades. | Activation or inhibition of adenylyl cyclase (affecting cAMP) or phospholipase C (affecting IP3 and DAG). |

| Kinase Activation | Second messengers activate protein kinases (e.g., PKA, PKC) which phosphorylate ion channels. | Alteration of ion channel conductance, open probability, and voltage sensitivity. |

| Direct Channel Interaction | Direct binding of G-protein subunits (e.g., Gβγ) to the ion channel protein. | Rapid, localized modulation of channel activity. |

Regulation of Gene Expression by this compound

The biological effects of estrogens are predominantly achieved through the regulation of target gene expression. This is accomplished via the activation of nuclear estrogen receptors, ERα and ERβ, which function as ligand-dependent transcription factors. Upon binding a ligand like this compound, the receptor undergoes a conformational change, dimerizes, and interacts with specific DNA sequences or other transcription factors to modulate the transcription of target genes.

Transcriptional Effects on Estrogen Response Element (ERE)-Dependent Genes

The classical mechanism of estrogen action involves the direct binding of the ligand-activated ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs). The consensus ERE sequence is a palindromic inverted repeat, 5'-GGTCAnnnTGACC-3', located in the promoter or enhancer regions of target genes. This direct binding serves as an anchor, allowing the receptor to recruit a complex of co-activator proteins and components of the basal transcription machinery, such as RNA polymerase II, to initiate or enhance gene transcription.

The sequence of the ERE itself can act as an allosteric effector, influencing the conformation of the bound ER and, consequently, its transcriptional activity and interaction with coregulatory proteins. researchgate.net While thousands of estrogen-regulated genes contain EREs, many are imperfect or non-palindromic, which can lead to differences in binding affinity and the magnitude of the transcriptional response. The specific transcriptional activity of this compound at various ERE-containing promoters relative to the parent hormone, 17β-estradiol, has not been fully elucidated.

Interactions with Other Transcription Factor Systems (e.g., AP-1, Sp1)

In addition to direct DNA binding, estrogen receptors can regulate gene expression through an ERE-independent mechanism, often described as "tethering." In this pathway, the ER does not bind directly to DNA but instead interacts with other DNA-bound transcription factors to influence gene expression.

Prominent examples of this interaction include the Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp1) transcription factor systems.

AP-1: The AP-1 complex, typically composed of proteins from the Jun and Fos families, binds to its own response elements. The estrogen-liganded ER can physically associate with c-Jun or other AP-1 components, modulating the transcriptional activity at AP-1 regulated promoters.

Sp1: Sp1 is a transcription factor that binds to GC-rich "GC box" elements found in the promoters of many housekeeping and regulated genes. ERα can interact directly with Sp1, thereby conferring estrogen responsiveness to genes that may lack a classical ERE, such as the low-density lipoprotein receptor (LDLR) gene. This interaction is crucial for modulating genes involved in cellular proliferation and differentiation.

The ability of this compound to specifically facilitate these ER-tethering interactions with AP-1 and Sp1 complexes is a critical, yet not fully characterized, aspect of its molecular function.

Epigenetic Modifications Induced by this compound

Epigenetic modifications, which include DNA methylation and post-translational modifications of histone proteins, are heritable changes that regulate gene expression without altering the underlying DNA sequence. Estrogens are known to be key regulators of the epigenetic landscape.

Upon binding its ligand, ERα can recruit a variety of chromatin-modifying enzymes to target gene promoters. This can lead to:

DNA Methylation: Depending on the cellular context and interacting proteins, liganded ERα can promote DNA methylation at specific CpG islands, often leading to gene silencing. It can also participate in active DNA demethylation processes.

Histone Modification: ERs can recruit histone acetyltransferases (HATs) or histone deacetylases (HDACs), leading to acetylation or deacetylation of histone tails, respectively. Histone acetylation generally opens up the chromatin structure, making it more accessible for transcription, while deacetylation leads to a more compact structure and transcriptional repression.

Studies investigating the effects of estradiol deprivation and re-stimulation have revealed that ER inactivation can lead to rapid and largely reversible epigenetic changes, particularly DNA hypermethylation and histone deacetylation at enhancer regions. However, specific studies detailing the unique epigenetic signature or the specific patterns of DNA methylation and histone modifications induced directly by this compound are currently lacking in the scientific literature.

Cross-Talk with Other Nuclear and Cytoplasmic Receptors (e.g., AhR, PPAR)

The biological activity of this compound can be influenced by its cross-talk with other signaling pathways, including those governed by other nuclear and cytoplasmic receptors. This interplay can occur at multiple levels, including receptor expression, ligand competition, and competition for shared co-regulatory proteins.

A significant axis of interaction exists between the estrogen receptor and the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that responds to environmental toxins like polycyclic aromatic hydrocarbons, which are present in cigarette smoke. Generally, activation of AhR signaling leads to an inhibition of ERα-mediated transcription. A study on the effects of cigarette smoking on placental tissue found that smoking increased the formation of this compound by 38%. This finding suggests a potential metabolic cross-talk, where exposure to AhR activators (in smoke) alters the metabolism of estradiol, thereby increasing the local concentration of specific metabolites like this compound.

Cross-talk also occurs with Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. Some estrogen metabolites have been shown to exert effects on lipid metabolism in an ER-independent manner, potentially through pathways involving other nuclear receptors like Liver X Receptors (LXRs), which are known to interact with PPAR signaling. The specific interactions of this compound with PPARs or other nuclear receptors like CAR and PXR have not been fully defined but represent an important area for understanding its complete biological profile.

Cellular and Subcellular Biological Roles of 7alpha Hydroxyestradiol Mechanistic Studies

Influence on Cellular Proliferation and Apoptosis in In Vitro Models

The impact of 7alpha-Hydroxyestradiol (7α-OH-E2) on fundamental cellular processes such as proliferation and apoptosis has been a subject of scientific investigation, particularly in the context of hormone-responsive tissues.

The progression of the cell cycle, a tightly regulated series of events leading to cell division, can be influenced by various signaling molecules, including steroid hormones and their metabolites. The effect of 7α-OH-E2 on cell cycle progression appears to be dose-dependent, meaning its impact varies with its concentration.

In certain in vitro models, low concentrations of 7α-OH-E2 have been observed to have minimal impact or even a slight protective effect on cell viability. For instance, in some studies, concentrations of 10 to 100 nM of 7α-hydroxy-estradiol showed a reduction in cell death. google.com Conversely, higher concentrations of estrogens can inhibit cell proliferation and may lead to an arrest in specific phases of the cell cycle. biorxiv.org For example, some studies have shown that high concentrations of estradiol (B170435) can significantly inhibit cell proliferation. biorxiv.org This suggests that the cellular machinery responds differently to varying levels of this estradiol metabolite. The transition between cell cycle phases, such as G0/G1 (resting/gap 1), S (synthesis), and G2/M (gap 2/mitosis), is controlled by a complex interplay of regulatory proteins. The influence of 7α-OH-E2 on the expression and activity of these proteins likely underlies its dose-dependent effects on cell cycle progression.

Table 1: Summary of Dose-Dependent Effects of Estrogens on Cell Cycle

| Concentration | Observed Effect on Cell Proliferation | Reference |

|---|---|---|

| Low (e.g., 10-100 nM) | Potential for reduced cell death | google.com |

| High (e.g., >1µM) | Inhibition of cell proliferation, potential for cell cycle arrest | biorxiv.org |

Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unnecessary cells. nih.gov It is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, a family of proteases that dismantle the cell. nih.govscielo.orgthermofisher.com

7α-Hydroxyestradiol has demonstrated the ability to modulate apoptosis, with its effects appearing to be context- and dose-dependent. In some experimental settings, 7α-OH-E2 has shown protective effects against cell death. For example, in the presence of glutamate-induced stress, 7α-hydroxy-estradiol at doses of 10 to 100 nM resulted in up to 20% less cell death. google.com This suggests an anti-apoptotic or protective role under certain conditions.

Conversely, some studies on parent estrogen compounds like estradiol indicate that high concentrations can induce apoptosis. biorxiv.org This process is often characterized by nuclear condensation and fragmentation, which are hallmarks of programmed cell death. biorxiv.org The balance between pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL) is critical in determining a cell's fate. scielo.orgwikipedia.org It is plausible that 7α-OH-E2 influences the expression or activity of these regulatory proteins, thereby tipping the balance towards either survival or death.

The inhibition of apoptosis is a key mechanism by which some cancer cells evade treatment. wikipedia.org Therefore, understanding how compounds like 7α-OH-E2 can modulate apoptotic pathways is of significant interest in oncology research.

Modulation of Enzymatic Activities in Cellular Systems

7α-Hydroxyestradiol can influence the activity of various enzymes within cells, thereby affecting critical biochemical pathways.

The production and metabolism of steroid hormones are tightly controlled by a series of enzymes. 7α-OH-E2, as a metabolite of estradiol, can participate in feedback mechanisms that regulate these enzymes.

Aromatase (CYP19A1): This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. mdpi.comgenome.jp The regulation of aromatase activity is complex and can be influenced by various factors, including other steroids. frontiersin.org While direct, extensive studies on the effect of 7α-OH-E2 on aromatase are limited, the principle of feedback regulation by estrogenic compounds is well-established. For instance, in some breast cancer cells, aromatase expression and estradiol production were found to be decreased after treatment with the hormonally active form of vitamin D. f1000research.com It is conceivable that 7α-OH-E2 could exert similar regulatory effects, potentially modulating local estrogen concentrations.

Steroid Sulfatase (STS): This enzyme hydrolyzes inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEA-S), into their biologically active forms. nih.govmdpi.com STS plays a crucial role in providing a local supply of active estrogens in various tissues. nih.gov The regulation of STS activity is a key control point in steroid hormone action. Inhibition of STS has been shown to potentially lower the expression of other steroidogenic enzymes like aromatase in tumors, suggesting a complex interplay and hormonal regulation among these enzymes. mdpi.com The influence of 7α-OH-E2 on STS activity and expression is an area for further investigation to fully understand its role in local steroid metabolism.

Table 2: Key Steroidogenic Enzymes and Their Functions

| Enzyme | Abbreviation | Function | Potential Regulation by Estrogenic Compounds | Reference |

|---|---|---|---|---|

| Aromatase | CYP19A1 | Converts androgens to estrogens | Feedback inhibition | mdpi.comgenome.jp |

Beyond steroidogenesis, 7α-OH-E2 may influence other metabolic enzymes. For instance, the broader family of cytochrome P450 enzymes, to which aromatase belongs, is involved in the metabolism of a wide array of endogenous and exogenous compounds. mdpi.com It has been shown that inducers of cytochrome P-450 can significantly alter the profile of hepatic estradiol metabolism in female rats. nih.gov Treatment with certain inducers can increase the metabolism of estradiol to this compound. nih.gov This indicates that the metabolic pathways of estrogens are interconnected and can be modulated by various factors.

Furthermore, studies on parent estrogens have shown effects on enzymes involved in general metabolism. For example, hormone replacement therapy in rats has been shown to decrease the activities of alanine (B10760859) aminotransferase (Ala-AT) and aspartate aminotransferase (Asp-AT), suggesting a reduction in gluconeogenesis and proteolysis. nih.gov While specific data for 7α-OH-E2 is not abundant, its structural similarity to estradiol suggests it could have similar, albeit potentially distinct, effects on these and other metabolic enzymes.

Effects on Cellular Oxidative Stress and Redox Homeostasis

Cellular redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and the capacity of the cell to neutralize them through antioxidant defense systems. sciopen.comsemanticscholar.org An imbalance in this system leads to oxidative stress, which can damage cellular components like DNA, lipids, and proteins. semanticscholar.orgmdpi.com

Estrogens and their metabolites can have dual roles in modulating oxidative stress. On one hand, some estrogen metabolites can generate harmful free radicals, contributing to oxidative damage. mdpi.com On the other hand, estrogens have also been reported to possess antioxidant properties. For example, hormone replacement therapy has been shown to increase the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, in aging rats, which helps protect cells from oxygen toxicity. nih.gov

The effect of 7α-OH-E2 on oxidative stress is an area of active research. It is plausible that, like its parent compound, it could exhibit either pro-oxidant or antioxidant effects depending on the cellular context and concentration. High concentrations of ROS can lead to the release of cytochrome c from mitochondria, a key event in the induction of apoptosis. frontiersin.org Therefore, any influence of 7α-OH-E2 on redox homeostasis could be directly linked to its effects on cell survival and death. The disruption of redox homeostasis is a known factor in various pathological conditions, highlighting the importance of understanding how endogenous compounds like 7α-OH-E2 contribute to this balance. sciopen.commdpi.com

Generation of Reactive Oxygen Species (ROS) in Cellular Contexts

Research indicates that estrogen and its metabolites can induce the generation of reactive oxygen species (ROS) within cells. plos.orgmdpi.com ROS, such as superoxide anions and hydrogen peroxide, are byproducts of aerobic respiration and can have damaging effects on cellular components like DNA, proteins, and lipids if produced in excess. nih.gov However, at appropriate levels, ROS are also recognized as important signaling molecules involved in various cellular processes. nih.gov

Studies have shown that the exposure of cells to estrogens can lead to an increase in intracellular ROS levels. plos.org For instance, in human mammary epithelial cells (MCF-10A), 17β-estradiol (E2) and its hydroxy metabolites, including 4-hydroxyestradiol (B23129) (4-OH-E2), have been demonstrated to induce a rapid and dose-dependent increase in ROS production. plos.org Among these, 4-OH-E2 was found to be the most effective in generating intracellular ROS. plos.org The mitochondria are suggested to be a major source of this estrogen-induced ROS, as overexpression of manganese superoxide dismutase (MnSOD), a mitochondrial enzyme that converts superoxide to hydrogen peroxide, led to a maximal increase in ROS content. plos.org

The generation of ROS by estrogen metabolites is not limited to mammary cells. In human spermatozoa, 2-hydroxyestradiol (B1664083) has been used as a reagent to trigger ROS generation, primarily by the sperm mitochondria. nih.gov This highlights the role of specific estrogen metabolites in inducing oxidative stress in different cell types.

The process of ROS generation is complex and can be influenced by various factors. For example, the pro-oxidant effects of some estrogen metabolites can be counteracted by antioxidants. The increase in ROS induced by 4-OH-E2 in MCF-10A cells was inhibited by the overexpression of catalase or treatment with antioxidants like Ebselen or N-acetylcysteine (NAC). plos.org

It is important to note that while some estrogen metabolites promote ROS generation, the parent compound 17β-estradiol has also been shown to have antioxidative properties under certain conditions, such as diminishing angiotensin II-induced free radical production in vascular smooth muscle cells. nih.gov This suggests a complex and context-dependent role of estrogens in regulating cellular redox balance.

Antioxidant Enzyme Modulation

Estrogens and their metabolites can modulate the expression and activity of antioxidant enzymes, which are crucial for protecting cells from oxidative damage caused by ROS. nih.govmdpi.com The primary enzymatic defense against superoxide anions is superoxide dismutase (SOD), which exists in different isoforms, including the copper-zinc SOD (CuZnSOD) and manganese SOD (MnSOD). nih.govmdpi.com Hydrogen peroxide, the product of SOD activity, is then neutralized by enzymes like catalase and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com

Studies have demonstrated that 17β-estradiol can upregulate the expression and activity of MnSOD and extracellular superoxide dismutase (ecSOD) in a time- and concentration-dependent manner in vascular smooth muscle cells. nih.gov This effect was shown to occur at the transcriptional level, with 17β-estradiol increasing the transcription rate of MnSOD and stabilizing ecSOD mRNA. nih.gov Conversely, copper-zinc SOD, glutathione-peroxidase, and catalase were not affected by 17β-estradiol in this context. nih.gov Estrogen deficiency in ovariectomized mice led to a downregulation of ecSOD and MnSOD expression, which was reversed by estrogen replacement. nih.gov

In postmenopausal women, hormone replacement therapy has been shown to affect antioxidant enzyme activity. nih.gov Women receiving estrogen plus progestin therapy (EPT) exhibited significantly higher activities of both CuZnSOD and MnSOD, as well as increased plasma total antioxidant capacity, compared to postmenopausal women not on hormone therapy. nih.gov Those on estrogen alone therapy (ET) showed an increase only in CuZnSOD activity. nih.gov Furthermore, serum estrogen levels were positively correlated with blood CuZnSOD activity and plasma total antioxidant power. nih.gov

Below is a data table summarizing the effects of estrogens on antioxidant enzymes based on research findings:

Role in Endocrine Feedback Mechanisms at the Cellular Level

This compound, as a metabolite of estradiol, is involved in the complex endocrine feedback loops that regulate hormone production and release, primarily within the hypothalamic-pituitary-gonadal (HPG) axis. frontiersin.orgnih.gov These feedback mechanisms are crucial for maintaining hormonal homeostasis and ensuring proper reproductive function. nih.govnih.gov

The feedback actions of estrogens are typically characterized as either negative or positive. nih.gov Negative feedback involves the inhibition of further hormone secretion when adequate levels of the hormone are present in the bloodstream, thus maintaining hormone concentrations within a narrow range. lumenlearning.comopentextbc.ca For example, rising levels of estrogens can inhibit the hypothalamus and pituitary gland, reducing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). nih.govnih.gov

Conversely, positive feedback occurs when a sustained elevation of a hormone stimulates its own further release. nih.gov A classic example is the mid-cycle surge in estradiol that triggers a surge in GnRH and subsequently LH, leading to ovulation. nih.gov

At the cellular level, these feedback mechanisms are mediated through estrogen receptors (ERs), including ERα and ERβ. nih.gov These receptors can act as transcription factors to regulate gene expression or initiate rapid, membrane-associated signaling cascades. nih.gov The binding of this compound to these receptors can mimic or modulate the effects of estradiol, thereby influencing the synthesis and release of hormones from neuroendocrine cells in the hypothalamus and gonadotropes in the pituitary gland. nih.gov

Endocrine disrupting chemicals (EDCs) can interfere with these delicate feedback mechanisms by mimicking endogenous estrogens and binding to ERs. frontiersin.org This can lead to altered gene expression and signaling pathways, disrupting the normal regulation of the HPG axis. frontiersin.org While specific studies on the direct action of this compound on GnRH neurons or pituitary cells are limited in the provided context, its structural similarity to estradiol suggests it would participate in these feedback pathways, influencing the intricate communication between the brain and the gonads that is essential for reproductive health. nih.gov

Influence on Cell Migration and Invasion (mechanistic in vitro studies)

The influence of estrogens and their metabolites on cell migration and invasion is a critical area of research, particularly in the context of cancer metastasis. ucl.ac.ukfrontiersin.org Cell migration is a fundamental biological process involved in development, immune responses, and wound healing, while invasion refers to the ability of cells to move through the extracellular matrix (ECM). frontiersin.orgnih.gov In cancer, the migration and invasion of tumor cells are key steps in the metastatic cascade. ucl.ac.uk

While direct in vitro studies specifically detailing the mechanistic effects of this compound on cell migration and invasion are not extensively covered in the provided search results, the broader context of estrogen's role suggests its metabolites could play a part. Estrogens are known to promote cell proliferation in responsive cells. inchem.org The progression of cancer often involves the migration and invasion of cancer cells. ucl.ac.uk

In vitro assays are commonly used to study these processes. The transwell migration assay, for instance, measures the chemotactic movement of cells towards a chemoattractant. nih.gov For invasion assays, the transwell membrane is coated with an ECM material like Matrigel to simulate the basement membrane. frontiersin.orgnih.gov Live-cell imaging techniques can also be employed to track individual cell movements and assess wound healing in a scratch assay. uio.no

Research on other estrogen metabolites, such as 4-hydroxyestradiol (4-OH-E2), has shown that they can induce malignant transformation of normal mammary epithelial cells. plos.org This transformation process inherently involves changes in cellular properties that could contribute to increased migratory and invasive potential. The signaling pathways activated by these metabolites, such as the PI3K/AKT pathway, are known to be involved in cell survival, proliferation, and potentially motility. plos.org

Although direct evidence for this compound is lacking in the provided information, its role as an estrogen metabolite warrants investigation into its potential to influence cell migration and invasion through similar mechanisms as other hydroxylated estrogens.

Below is a data table outlining common in vitro assays used to study cell migration and invasion:

Advanced Analytical Methodologies for 7alpha Hydroxyestradiol Research

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in steroid analysis, offering the high resolution required to separate structurally similar compounds like estrogen metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of steroid hormones due to its superior sensitivity, specificity, and multiplexing capabilities. researchgate.net This technique is particularly well-suited for creating detailed metabolite profiles, which can include 7alpha-Hydroxyestradiol, from complex biological matrices such as plasma, urine, and tissue homogenates. iclabs.caiqvia.comdoctorsdata.com

The power of LC-MS/MS lies in its ability to separate compounds using liquid chromatography and then identify and quantify them based on their mass-to-charge ratio. farmaciajournal.com For estrogens, which often exist at low physiological concentrations, derivatization techniques are frequently employed to enhance ionization efficiency and, consequently, the sensitivity of the assay. researchgate.netnih.gov For instance, dansyl chloride is a common derivatizing agent that improves the detection of estrogens. nih.gov The development of LC-MS/MS methods allows for the simultaneous measurement of multiple estrogen metabolites, providing a comprehensive picture of estrogen metabolism in a single analysis. nih.govnih.gov This is crucial for understanding the complex interplay of different estrogenic compounds in various physiological and pathological states.

Table 1: LC-MS/MS Parameters for Estrogen Metabolite Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase LC is typically used with a C18 column. nih.gov |

| Mobile Phase | A gradient of methanol (B129727) and water containing a small percentage of formic acid is common. nih.gov |

| Ionization | Electrospray ionization (ESI) is the most frequently used technique. farmaciajournal.com |

| Detection | Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. researchgate.net |

| Sample Preparation | Often involves hydrolysis, extraction, and derivatization. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Metabolomics Research

Historically, gas chromatography-mass spectrometry (GC-MS) has been a "gold standard" for steroid profiling, valued for its high chromatographic resolution, which is essential for separating numerous steroid isomers. nih.govmdpi.com In steroid metabolomics, GC-MS is used for the comprehensive analysis of steroid mixtures in biological fluids like urine. nih.govnih.gov

Sample preparation for GC-MS analysis of steroids is a multi-step process that typically includes solid-phase extraction, enzymatic hydrolysis to cleave conjugated steroids, and derivatization to increase the volatility and thermal stability of the analytes. nih.gov While LC-MS/MS has gained popularity for its simpler sample preparation, GC-MS remains a powerful tool, particularly for providing detailed structural information and for its established role in clinical diagnostics. researchgate.netmdpi.com The development of GC-tandem mass spectrometry (GC-MS/MS) methods with dynamic multiple reaction monitoring (dMRM) has further improved the sensitivity and selectivity for determining endogenous steroids. mdpi.com

Supercritical Fluid Chromatography (SFC) for Steroid Analysis

Supercritical fluid chromatography (SFC) is a powerful analytical technique that combines aspects of both gas and liquid chromatography. labioscientific.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. labioscientific.comlongdom.org SFC is recognized for its high efficiency, rapid analysis times, and environmentally friendly nature due to the use of non-toxic CO2. labioscientific.comlongdom.org

For steroid analysis, SFC offers excellent resolution and is suitable for a wide range of compounds, from non-polar to polar. labioscientific.comnih.gov The technique can be coupled with various detectors, including mass spectrometry (SFC-MS), which enhances its specificity and sensitivity. acs.orgnih.govresearchgate.net Studies have demonstrated the successful separation of various estrogen metabolites using SFC, achieving baseline separation in significantly shorter times compared to traditional HPLC methods. nih.govnih.gov The low operating temperatures in SFC also make it ideal for analyzing heat-sensitive compounds. labioscientific.comlongdom.org

Table 2: Comparison of Chromatographic Techniques for Steroid Analysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity, suitable for a wide range of compounds, simpler sample preparation than GC-MS. researchgate.netfarmaciajournal.com | May have lower chromatographic resolution than GC-MS for some isomers. |

| GC-MS | High chromatographic resolution, well-established for steroid profiling. nih.govmdpi.com | Requires derivatization, higher operating temperatures may degrade some analytes. researchgate.netnih.gov |

| SFC | Fast analysis, environmentally friendly, high resolution, suitable for thermally labile compounds. labioscientific.comlongdom.orgresearchgate.net | Less commonly used than LC-MS and GC-MS. |

Immunoassays for Detection and Quantification (e.g., ELISA, RIA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are widely used for the detection and quantification of hormones, including estrogens. google.comnih.gov These methods are based on the principle of specific antibody-antigen binding.

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. elabscience.com In a competitive ELISA for estradiol (B170435), for example, estradiol in the sample competes with a labeled estradiol for binding to a limited number of antibody sites. antibodies.com The amount of labeled estradiol bound is inversely proportional to the concentration of estradiol in the sample. antibodies.com ELISA kits are commercially available for the quantification of various estrogens in biological fluids like serum, plasma, and tissue homogenates. antibodies.comsabbiotech.commybiosource.com They are known for their sensitivity and robustness. nih.gov

Radioimmunoassay (RIA) is another highly sensitive technique that uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a specific antibody. nih.gov RIA has been successfully developed for the measurement of 7alpha-hydroxy-dehydroepiandrosterone (7α-OH-DHEA), a related 7-hydroxysteroid. nih.gov While extremely sensitive, the use of radioactive materials requires specialized handling and disposal procedures.

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are essential for studying the interaction of ligands, such as this compound, with their receptors. These assays use a radiolabeled ligand (the radioligand) to measure the affinity and specificity of its binding to a receptor. This technique has been instrumental in characterizing the binding of various estrogens to the estrogen receptor (ER). researchgate.net

By measuring the displacement of a known radiolabeled estrogen from the ER by unlabeled this compound, researchers can determine the binding affinity of this compound for the receptor. This information is crucial for understanding its potential estrogenic or anti-estrogenic activity. Studies have utilized such assays to investigate how different modifications to the estradiol structure, including hydroxylation at the 7alpha position, affect receptor binding.

Spectroscopic Methods for Molecular Characterization (e.g., NMR, UV-Vis, CD)

Spectroscopic methods are indispensable for the structural elucidation and molecular characterization of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure of molecules in solution. researchgate.net 1H NMR and 13C NMR spectra provide information about the chemical environment of each atom in the molecule, allowing for complete structural assignment. nih.gov NMR studies have been used to investigate the conformational mobility of analogues of steroid estrogens, providing insights into their structure-activity relationships. nih.gov The synthesis of this compound has been confirmed using 1H NMR, IR, and mass spectra. google.com

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. While traditional UV detection has limitations, it can be used in conjunction with other techniques. mdpi.com For instance, coupling reactions can be used to form colored azo compounds from phenolic estrogens, which can then be detected using surface-enhanced resonance Raman scattering (SERRS), a more sensitive technique. mdpi.com

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light. It is particularly useful for studying the stereochemistry of chiral molecules like steroids and can provide information about their conformation in solution.

Theoretical Implications and Future Research Directions on 7alpha Hydroxyestradiol

Discovery and Characterization of Novel 7alpha-Hydroxylase Isoforms and Regulatory Elements

The synthesis of 7alpha-Hydroxyestradiol is catalyzed by 7alpha-hydroxylase enzymes, which are part of the cytochrome P450 superfamily. wikipedia.orguniprot.org The primary enzyme responsible for the 7alpha-hydroxylation of cholesterol, the precursor to bile acids, is cholesterol 7alpha-hydroxylase (CYP7A1). wikipedia.orgresearchgate.net While CYP7A1 is well-characterized, the specific isoforms responsible for the 7alpha-hydroxylation of estrogens are not as clearly defined. Research suggests that other cytochrome P450 enzymes, such as CYP7B1, are involved in the 7-hydroxylation of various steroids, including dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone. uniprot.orgresearchgate.net

Future research should focus on identifying and characterizing novel 7alpha-hydroxylase isoforms with specific activity towards estradiol (B170435). This would involve techniques such as gene cloning, expression studies in various tissues, and enzymatic assays with purified recombinant enzymes. Understanding the tissue distribution of these isoforms is crucial, as the localized production of this compound could have tissue-specific effects. For instance, evidence of 7alpha-hydroxylase activity has been found in the gonadal tissue of sea lampreys, suggesting a role in reproductive physiology. ebi.ac.ukebi.ac.uk

The regulation of these enzymes occurs at the transcriptional level and is influenced by a variety of factors, including bile acids, cholesterol, hormones, and inflammatory cytokines. wikipedia.orgresearchgate.netgoogle.comgrantome.com Key regulatory elements in the promoter regions of these genes, such as binding sites for hepatocyte nuclear factors (HNF-3 and HNF-4), have been identified. nih.gov Further investigation is needed to elucidate the specific regulatory elements that control the expression of estrogen-specific 7alpha-hydroxylases. This could involve promoter-reporter gene assays, chromatin immunoprecipitation (ChIP) sequencing, and the identification of transcription factors that respond to physiological and pathological signals.

Comparative Endocrinology of this compound Synthesis and Function Across Species

The synthesis and function of this compound are likely to vary across different species, reflecting evolutionary adaptations in endocrine signaling. In humans, 7alpha-hydroxylated steroids are involved in various physiological processes. researchgate.net For example, 7alpha-hydroxy-DHEA is an important neurosteroid. researchgate.net

Comparative studies are essential to understand the evolutionary significance of this compound. For instance, in the Japanese red-bellied newt, 7alpha-hydroxypregnenolone, another 7alpha-hydroxylated steroid, has been identified as a key neurosteroid that stimulates locomotor activity. ebi.ac.uk Similarly, the sea lamprey, a basal vertebrate, utilizes 15alpha-hydroxy-estradiol as its primary estrogen, but also shows evidence of 7alpha-hydroxylase activity. ebi.ac.ukplos.org Investigating the presence and activity of 7alpha-hydroxylase and the functional roles of this compound in a wide range of vertebrate and even invertebrate species could provide insights into the ancestral functions of this metabolic pathway.

Such studies could reveal whether the role of this compound is conserved or has diverged throughout evolution. This comparative approach can also help in identifying animal models that are particularly well-suited for studying the specific functions of this compound.

Development of Computational Models to Predict this compound Biosynthesis and Activity

Computational modeling is a powerful tool for predicting the biological activity of molecules and understanding enzymatic reactions. The development of such models for this compound can accelerate research and reduce the need for extensive experimental work.

Structure-Activity Relationship Modeling for Receptor Binding

Molecular docking simulations can further refine these predictions by modeling the interaction of this compound with the ligand-binding pocket of its target receptors. acs.orgresearchgate.net These in silico models can help in designing new molecules with potentially enhanced or selective activity and in predicting the estrogenic potential of various environmental chemicals. researchgate.net

Enzyme Kinetic Modeling of 7alpha-Hydroxylation

Understanding the kinetics of the 7alpha-hydroxylation of estradiol is crucial for predicting its rate of formation under different physiological conditions. Enzyme kinetic models can be developed based on experimental data obtained from in vitro assays using purified enzymes or microsomal preparations. nih.govmdpi.com These models can determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For example, the Km values for the 7alpha-hydroxylation of DHEA and other steroids by CYP7B1 have been determined. researchgate.net

Furthermore, these models can be used to study the effects of inhibitors and activators on the enzymatic reaction. This information is valuable for understanding how other endogenous compounds or xenobiotics might influence the levels of this compound.

Elucidation of Undiscovered Metabolic Fates and Bioactive Products of this compound

The metabolic pathway of this compound does not necessarily end with its formation. It is plausible that this compound is further metabolized into other bioactive products. The primary metabolic pathways for estradiol involve hydroxylation at various positions (e.g., 2-, 4-, and 16-alpha) followed by conjugation reactions for excretion. cancerbiomed.org

Future research should aim to identify the downstream metabolites of this compound. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolites formed after incubating this compound with liver microsomes or other relevant cell types. Once identified, the biological activities of these novel metabolites should be assessed. It is possible that some of these downstream products have unique signaling properties, different from both the parent estradiol and this compound itself.

Investigation of this compound's Role in Endocrine Signaling Networks and Cross-Talk

Endocrine signaling is a complex network of interactions between different hormones and their signaling pathways. creative-diagnostics.comencyclopedia.pub Estrogens are known to "cross-talk" with other signaling systems, such as those of growth factors and other steroid hormones. nih.govresearchgate.net This cross-talk can occur at multiple levels, including at the receptor level, through shared signaling intermediates, and at the level of gene regulation. creative-diagnostics.comnih.govresearchgate.net

Investigating the role of this compound in these signaling networks is a critical area for future research. It is important to determine whether this compound can modulate the activity of other signaling pathways, and conversely, how other signaling pathways might influence the synthesis and activity of this compound. For example, estrogens can interact with the MAPK/ERK and PI3K/AKT signaling cascades. nih.gov It would be valuable to explore if this compound has similar or distinct effects on these pathways.

Understanding this cross-talk is essential for a complete picture of the physiological role of this compound and its potential involvement in diseases where endocrine signaling is dysregulated.

Integration of Omics Data for Systems-Level Understanding of this compound Biology

A comprehensive, systems-level understanding of the biological role of this compound requires the integration of data from multiple high-throughput "omics" technologies. frontiersin.orgnih.gov This approach moves beyond studying single molecular components to analyzing the complex interplay between genes, proteins, and metabolites that dictates the physiological and pathological effects of this estrogen metabolite. youtube.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic picture of how this compound is produced, how it interacts with cellular machinery, and its ultimate impact on biological systems. nih.govnih.gov

Integrative multi-omics analysis allows for the identification of complex relationships that would be missed by any single omics approach. frontiersin.org For instance, a genomic variant might lead to altered gene expression (transcriptomics), resulting in changes to protein levels (proteomics), which in turn affects the metabolic profile of a cell, including the levels of this compound (metabolomics). nih.gov This integrated approach is crucial for elucidating the complete pathways influenced by this compound, from its synthesis to its downstream functional consequences.

Genomics and Transcriptomics in this compound Formation

Genomic and transcriptomic analyses are foundational to understanding the regulation of this compound levels. The synthesis of this metabolite from its parent compound, 17β-estradiol, is catalyzed by specific cytochrome P450 (CYP) enzymes. nih.govnih.gov Genomic studies can identify genetic variations, such as single nucleotide polymorphisms (SNPs), in the genes encoding these enzymes (e.g., CYP1A1, CYP3A4) that may alter their activity. nih.gov Transcriptomics, the study of gene expression, can then quantify how the expression levels of these CYP genes change in response to various stimuli or in different tissues, thereby influencing the rate of this compound production. For example, exposure to certain drugs or environmental compounds can induce the expression of these genes, leading to increased metabolism of estradiol. nih.gov

Integrating genomic and transcriptomic data can help predict an individual's or a specific tissue's capacity to produce this compound, offering insights into predispositions to conditions where this metabolite may play a role.

Table 1: Hypothetical Integrated Genomic and Transcriptomic Data for this compound Synthesis

| Gene | Genomic Variation (SNP) | Consequence of Variation | Associated Transcriptomic Change | Predicted Impact on this compound Levels |

| CYP1A1 | rs1048943 | Amino acid change (Ile462Val) | Altered substrate binding | Potentially altered production rate |

| CYP3A4 | rs776746 (CYP3A4*1G) | Altered splicing | Lower mRNA expression | Decreased production rate |

| CYP1A1 | N/A | N/A | Increased mRNA expression due to inducer exposure | Increased production rate |

Proteomics to Identify this compound Interaction Pathways

Proteomics, the large-scale study of proteins, provides the next layer of information by identifying the proteins that are direct or indirect targets of this compound. Once formed, this metabolite may bind to proteins, including estrogen receptors or other signaling molecules, to trigger downstream effects. Proteomic techniques can be used to compare the protein expression profiles of cells or tissues before and after exposure to this compound. nih.gov This can reveal which cellular pathways are modulated by the metabolite.

Furthermore, specialized proteomic approaches can identify direct protein-metabolite interactions, potentially uncovering novel binding partners for this compound beyond the classical estrogen receptors. Understanding these interactions is key to deciphering the specific molecular mechanisms through which this compound exerts its biological activity. nih.gov

Table 2: Hypothetical Proteomic Changes in Response to this compound

| Protein | Cellular Pathway | Observed Change | Potential Biological Consequence |

| Estrogen Receptor Alpha (ERα) | Hormone Signaling | Altered phosphorylation status | Modulation of gene transcription |

| AKT | Cell Survival / Proliferation | Increased phosphorylation | Promotion of cell survival |

| Cyclin D1 | Cell Cycle Regulation | Upregulation of expression | Stimulation of cell cycle progression |

| Caspase-3 | Apoptosis | Downregulation of activity | Inhibition of programmed cell death |

Metabolomics for a Comprehensive Network View

Metabolomics offers a direct snapshot of the biochemical activity within a biological system by quantifying a wide range of small molecules, including this compound itself. ucdavis.edumdpi.com By placing this compound within the broader context of the metabolome, researchers can observe how its levels correlate with other estrogen metabolites (e.g., 2-hydroxyestradiol (B1664083), 4-hydroxyestradiol (B23129), estriol) and downstream metabolic products. researchgate.netgenome.jp This network view can reveal shifts in metabolic fluxes and pathway utilization that are associated with the production or presence of this compound.

For example, an integrated analysis might show that high levels of this compound are correlated with specific changes in amino acid or lipid metabolism, suggesting a broader metabolic reprogramming effect. nih.gov This type of data is essential for building comprehensive models of estrogen metabolism and function.

Table 3: Hypothetical Metabolite Correlations in a Systems-Level Study of this compound

| Metabolite Class | Metabolite Name | Correlation with this compound | Implied Pathway Modulation |

| Estrogen Metabolite | 17β-estradiol | Negative | Precursor consumption |

| Estrogen Metabolite | 2-Hydroxyestradiol | Variable | Competing metabolic pathway |

| Estrogen Metabolite | Estriol (B74026) | Positive | Downstream or parallel pathway |

| Amino Acid | Glutamine | Negative | Altered central carbon metabolism |

| Lipid | Prostaglandin E2 | Positive | Link to inflammatory signaling |

Q & A

Q. How can advanced statistical methods resolve conflicting data on this compound's dose-response relationships in different experimental systems?

- Apply meta-analysis frameworks to aggregate data across studies, adjusting for heterogeneity via random-effects models. Bayesian hierarchical models account for variability in cell lines or animal models, while sensitivity analyses identify outliers or influential variables (e.g., solvent type) .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., solubility vs. bioactivity), use factorial experimental designs to isolate variables (e.g., pH, solvent) and apply multivariate regression to identify confounding factors .

- Ethical Compliance : Adhere to GDPR and institutional guidelines for human-derived samples, including anonymization and informed consent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.